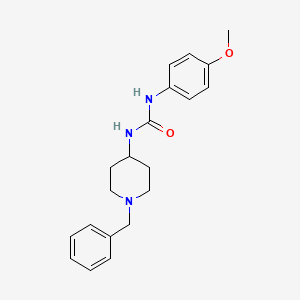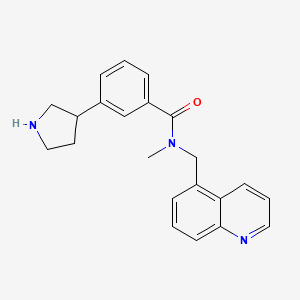
N-(1-benzyl-4-piperidinyl)-N'-(4-methoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-benzyl-4-piperidinyl)-N'-(4-methoxyphenyl)urea, also known as BPU, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. BPU belongs to the class of piperidine-based compounds and has shown promising results in various scientific research studies.
作用机制
The mechanism of action of N-(1-benzyl-4-piperidinyl)-N'-(4-methoxyphenyl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth, inflammation, and viral replication. This compound has been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators, and topoisomerase II, which is involved in DNA replication. This compound has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway that is involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects in both in vitro and in vivo studies. It has been found to induce apoptosis, or programmed cell death, in cancer cells, and to reduce the production of inflammatory mediators in animal models of arthritis. This compound has also been found to reduce the replication of viruses in cell culture studies.
实验室实验的优点和局限性
N-(1-benzyl-4-piperidinyl)-N'-(4-methoxyphenyl)urea has several advantages as a research tool, including its high purity and stability, and its ability to selectively target certain enzymes and signaling pathways. However, this compound also has limitations, including its low solubility in water, which can make it difficult to administer in animal studies, and its potential toxicity, which must be carefully monitored in research studies.
未来方向
There are several future directions for the research of N-(1-benzyl-4-piperidinyl)-N'-(4-methoxyphenyl)urea. One potential direction is the development of this compound analogs with improved solubility and potency. Another direction is the investigation of the potential of this compound as a therapeutic agent for other diseases, such as viral infections and inflammatory disorders. Additionally, the development of novel drug delivery systems for this compound may improve its efficacy and reduce its potential toxicity.
合成方法
The synthesis of N-(1-benzyl-4-piperidinyl)-N'-(4-methoxyphenyl)urea involves a multi-step process that includes the reaction of piperidine with benzyl chloride, followed by the reaction of the resulting compound with 4-methoxyphenyl isocyanate. The final step involves the reaction of the intermediate compound with urea, resulting in the formation of this compound. The synthesis of this compound has been optimized to produce high yields of the compound with high purity.
科学研究应用
N-(1-benzyl-4-piperidinyl)-N'-(4-methoxyphenyl)urea has been extensively studied for its potential as a therapeutic agent in various scientific research studies. It has been shown to possess anti-cancer, anti-inflammatory, and anti-viral properties. This compound has been found to inhibit the growth of cancer cells in various types of cancers, including breast, lung, and colon cancer. It has also been found to reduce inflammation in animal models of arthritis and to inhibit the replication of viruses such as HIV and hepatitis C virus.
属性
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-25-19-9-7-17(8-10-19)21-20(24)22-18-11-13-23(14-12-18)15-16-5-3-2-4-6-16/h2-10,18H,11-15H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFWNGBGVVOSRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-tert-butyl-4-[(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)methyl]-2-furamide](/img/structure/B5336138.png)
![4-{2,3,5,6-tetrafluoro-4-[3-(4-morpholinyl)-1-propen-1-yl]phenoxy}benzonitrile hydrochloride](/img/structure/B5336142.png)
![2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]-N-{2-[(4-methyl-2-pyridinyl)amino]ethyl}acetamide](/img/structure/B5336145.png)
![ethyl 3-[(2-hydroxy-5-methylphenyl)amino]-2-nitroacrylate](/img/structure/B5336151.png)
![N-[1-(4-ethylphenyl)ethyl]nicotinamide](/img/structure/B5336157.png)
![4-methoxy-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5336159.png)
![2-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1,8-naphthyridine](/img/structure/B5336170.png)
![3'-fluoro-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5336175.png)
![4-[4-(allyloxy)-3-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5336186.png)
![2-{1-cyclopentyl-4-[5,6-dimethyl-2-(trifluoromethyl)-4-pyrimidinyl]-2-piperazinyl}ethanol](/img/structure/B5336192.png)
![methyl 7-amino-8-(2-chlorobenzylidene)-3-(2-chlorophenyl)-6-cyano-4-oxo-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1-carboxylate](/img/structure/B5336195.png)
![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5336219.png)
![1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-{4-methoxy-3-[(2-pyridinylthio)methyl]phenyl}-2-propen-1-one](/img/structure/B5336222.png)

